1-Bromo-3-(fluoromethyl)benzene

Description

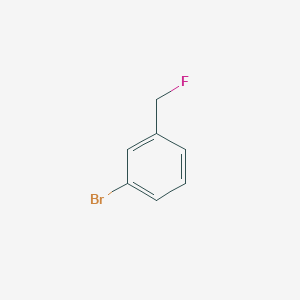

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHSSQKXFRACNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304085 | |

| Record name | 1-Bromo-3-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-43-9 | |

| Record name | 1-Bromo-3-(fluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Fluoromethyl Benzene

Conventional and Established Synthetic Routes to 1-Bromo-3-(fluoromethyl)benzene

The synthesis of this compound is primarily achieved through two well-established strategies: the bromination of fluoromethylated benzene (B151609) derivatives and the fluoroalkylation of brominated benzene scaffolds. These conventional methods form the bedrock of its production, each with distinct advantages and challenges.

Bromination Strategies for Fluoromethylated Benzene Derivatives

A principal route to this compound involves the direct bromination of 1-(fluoromethyl)benzene. This electrophilic aromatic substitution reaction typically employs a brominating agent, such as bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). pressbooks.pub The fluoromethyl group is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. However, the desired product is the meta-isomer. To achieve the meta-substitution pattern, the reaction conditions must be carefully controlled to favor the formation of the thermodynamically more stable meta-product, often through isomerization of the initially formed ortho and para isomers. google.com

One patented method describes the bromination of fluorobenzene, followed by an isomerization step catalyzed by an aluminum halide to enrich the meta-isomer, 1-bromo-3-fluorobenzene (B1666201). google.com While this provides a pathway to a related compound, similar principles can be applied to the synthesis of this compound. The reaction of 1-(fluoromethyl)benzene with a brominating agent like N,N'-dibromo-5,5-dimethylhydantoin in a strongly acidic medium has also been shown to be effective for the selective bromination of similar deactivated aromatic rings. epfl.chlookchem.com

Table 1: Comparison of Bromination Reagents

| Brominating Agent | Catalyst/Conditions | Selectivity |

| Bromine (Br₂) | FeBr₃ | Mixture of isomers, requires optimization for meta-product |

| N-Bromosuccinimide (NBS) | Radical initiator or Lewis acid | Can offer improved regioselectivity |

| 1,3-Dibromo-5,5-dimethylhydantoin | Strong acid (e.g., H₂SO₄) | High selectivity for certain deactivated systems |

Fluoroalkylation Approaches to Brominated Benzene Scaffolds

An alternative and often more direct route to this compound is the fluoroalkylation of a readily available brominated precursor. A common starting material for this approach is 3-bromobenzyl bromide. The conversion of the bromomethyl group to a fluoromethyl group can be achieved through nucleophilic substitution using a fluoride (B91410) source. nih.gov Reagents such as potassium fluoride (KF) or cesium fluoride (CsF) are often employed for this halogen exchange (Halex) reaction. nih.gov The use of triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) has also been reported as an effective fluorinating agent for various alkyl bromides. nih.gov

Another strategy involves the conversion of 3-bromotoluene (B146084) to this compound. This can be accomplished by first converting the methyl group to a bromomethyl group via radical bromination, followed by nucleophilic fluorination as described above.

Advanced and Novel Synthetic Strategies for this compound

Recent advances in synthetic organic chemistry have opened new avenues for the synthesis of this compound, offering potential improvements in efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Approaches for C–Br Bond Formation in this compound Synthesis

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-bromine bonds. nih.gov While specific examples for the direct C-H bromination of 1-(fluoromethyl)benzene to selectively form the meta-isomer are not extensively documented, related palladium-catalyzed cross-coupling reactions suggest the feasibility of such transformations. google.com For instance, palladium-catalyzed coupling reactions are widely used to form C-N and C-C bonds with bromoarenes, indicating the potential for developing analogous C-Br bond-forming reactions. google.com Manganese-catalyzed C-H activation has also been shown to be a versatile method for the functionalization of complex molecules, which could potentially be adapted for the regioselective bromination of fluoromethylated benzenes. nih.gov

Stereoselective and Regioselective Synthesis of this compound and Related Analogs

The regioselective synthesis of 1,3,5-substituted benzenes can be achieved through methods like the indium(III)-catalyzed cyclotrimerization of alkynes, offering a high degree of control over the substitution pattern. nih.gov While not a direct synthesis of this compound, this highlights the potential of modern catalytic methods to achieve specific regiochemical outcomes.

For analogs of this compound, such as those with additional chiral centers, stereoselective methods become crucial. For example, the synthesis of chiral fluorinated molecules can be achieved through various asymmetric catalytic reactions. nih.gov

Sustainable Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. In the context of this compound production, this involves considering factors such as atom economy, the use of less hazardous reagents, and energy efficiency.

For example, the use of catalytic methods, such as the indium-catalyzed cyclotrimerization mentioned earlier, is inherently more atom-economical than classical stoichiometric reactions. nih.gov Furthermore, exploring the use of more environmentally benign solvents and reducing the number of synthetic steps are key considerations for a more sustainable process. The development of flow chemistry processes can also contribute to safer and more efficient production by allowing for better control over reaction parameters and minimizing waste. cphi-online.com

Spectroscopic Characterization of 1 Bromo 3 Fluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 1-Bromo-3-(fluoromethyl)benzene

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms in this compound can be deduced.

Proton (¹H) NMR Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic protons of the fluoromethyl group.

Aromatic Region: The benzene (B151609) ring has four protons at positions 2, 4, 5, and 6. These protons will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The substitution pattern (1,3-disubstituted) will lead to a complex splitting pattern.

H-2: This proton is ortho to the fluoromethyl group and meta to the bromine atom. It is expected to be a singlet or a narrowly split multiplet.

H-4: This proton is ortho to the bromine atom and meta to the fluoromethyl group. It will likely appear as a doublet of doublets due to coupling with H-5 and H-6.

H-5: This proton is para to the fluoromethyl group and meta to the bromine atom. It is expected to be a triplet, coupling to H-4 and H-6.

H-6: This proton is ortho to the bromine atom and ortho to the fluoromethyl group. It will likely appear as a doublet of doublets.

Fluoromethyl Group: The two protons of the -CH2F group will be significantly influenced by the adjacent fluorine atom. They are expected to appear as a doublet due to coupling with the ¹⁹F nucleus. The chemical shift will be in the range of δ 5.0 - 5.5 ppm, shifted downfield due to the electronegativity of the fluorine atom.

Data for 1-Bromo-3-(trifluoromethyl)benzene (for comparison): In the spectrum of 1-bromo-3-(trifluoromethyl)benzene, the aromatic protons are observed in the range of δ 7.5 - 7.9 ppm. The absence of the -CH2F group means there are no signals in the δ 5.0 - 5.5 ppm region for this analog.

| Proton | Predicted Chemical Shift (ppm) for this compound | Splitting Pattern |

| Aromatic H | 7.0 - 8.0 | Multiplets |

| -CH₂F | 5.0 - 5.5 | Doublet |

Carbon-13 (¹³C) NMR Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the fluoromethyl carbon.

Aromatic Carbons:

C-1 (C-Br): The carbon attached to the bromine atom will be shielded compared to benzene and will appear around δ 122 ppm.

C-3 (C-CH₂F): The carbon attached to the fluoromethyl group will be deshielded and will also show coupling to the fluorine atom (a doublet in the proton-decoupled spectrum).

Other Aromatic Carbons (C-2, C-4, C-5, C-6): These carbons will appear in the typical aromatic region of δ 125-135 ppm.

Fluoromethyl Carbon: The carbon of the -CH2F group will be significantly affected by the attached fluorine, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF). Its chemical shift is expected to be in the range of δ 80-90 ppm.

Data for 1-Bromo-3-(trifluoromethyl)benzene (for comparison): The ¹³C NMR spectrum of 1-bromo-3-(trifluoromethyl)benzene shows the C-Br signal at approximately δ 122.9 ppm and the trifluoromethyl carbon as a quartet around δ 123.5 ppm due to coupling with three fluorine atoms. The aromatic carbons appear at δ 127.3, 130.4, 133.4, and 136.2 ppm.

| Carbon | Predicted Chemical Shift (ppm) for this compound | Splitting Pattern (¹³C-¹⁹F coupling) |

| C-Br | ~122 | Singlet |

| C-CH₂F | Deshielded, ~138-140 | Doublet |

| Other Aromatic C | 125 - 135 | Singlets |

| -CH₂F | 80 - 90 | Doublet (large ¹JCF) |

Fluorine-19 (¹⁹F) NMR Analysis of this compound

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the fluorine atom in the fluoromethyl group. This signal will be split into a triplet due to coupling with the two adjacent protons (²JHF). The chemical shift is expected to be in the region of δ -210 to -220 ppm relative to CFCl₃.

Data for 1-Bromo-3-(trifluoromethyl)benzene (for comparison): The ¹⁹F NMR spectrum of 1-bromo-3-(trifluoromethyl)benzene shows a singlet at approximately δ -63 ppm, as there are no adjacent protons to cause splitting. The significant difference in chemical shift between a -CH2F and a -CF3 group is a key distinguishing feature.

| Fluorine Environment | Predicted Chemical Shift (ppm) for this compound | Splitting Pattern (¹⁹F-¹H coupling) |

| -CH₂F | -210 to -220 | Triplet |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the fluoromethyl group.

C-H stretching (aromatic): Above 3000 cm⁻¹.

C-H stretching (aliphatic): Just below 3000 cm⁻¹ for the -CH2F group.

C=C stretching (aromatic): In the region of 1600-1450 cm⁻¹.

C-F stretching: A strong absorption band is expected in the region of 1100-1000 cm⁻¹.

C-Br stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-Br and C-F stretching vibrations will also be observable.

Data for 1-Bromo-3-(trifluoromethyl)benzene (for comparison): The IR spectrum of 1-bromo-3-(trifluoromethyl)benzene shows strong absorptions for the C-F stretching of the -CF3 group in the 1300-1100 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Expected Intensity |

| Aromatic C-H stretch | > 3000 | Medium |

| Aliphatic C-H stretch | < 3000 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1100 - 1000 | Strong |

| C-Br stretch | < 700 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion: The molecular formula of this compound is C₇H₆BrF. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The nominal molecular weight is 188 g/mol (for ⁷⁹Br). Therefore, peaks at m/z 188 and 190 are expected.

Fragmentation Pattern:

Loss of Br: A prominent fragment will correspond to the loss of the bromine atom, resulting in a cation at m/z 109.

Loss of CH₂F: Loss of the fluoromethyl group would lead to a fragment at m/z 155 and 157.

Tropylium (B1234903) Ion: Rearrangement to the tropylium ion (C₇H₇⁺) at m/z 91 is a common fragmentation pathway for benzyl (B1604629) derivatives, although less likely here due to the deactivating bromine.

Data for 1-Bromo-3-(trifluoromethyl)benzene (for comparison): The mass spectrum of 1-bromo-3-(trifluoromethyl)benzene shows molecular ion peaks at m/z 224 and 226. bldpharm.com A major fragment is observed at m/z 145, corresponding to the loss of Br. The base peak is often at m/z 175 and 177, corresponding to the loss of CF₃.

| Ion | Predicted m/z for this compound | Notes |

| [M]⁺ | 188 (with ⁷⁹Br), 190 (with ⁸¹Br) | Molecular ion peaks |

| [M-Br]⁺ | 109 | Loss of Bromine |

| [M-CH₂F]⁺ | 155 (with ⁷⁹Br), 157 (with ⁸¹Br) | Loss of fluoromethyl group |

Electronic Absorption Spectroscopy (UV-Vis) of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. For this compound, π → π* transitions of the benzene ring are expected. The presence of the bromine and fluoromethyl substituents will cause a slight shift in the absorption maxima compared to unsubstituted benzene. Two main absorption bands are anticipated: a strong band around 210 nm and a weaker, fine-structured band around 260-270 nm.

Data for 1-bromo-3-fluorobenzene (B1666201) (for comparison): A study on 1-bromo-3-fluorobenzene reported absorption wavelengths based on TD-DFT calculations, which can provide a rough estimate for the electronic properties. epa.gov

| Transition | Predicted λmax (nm) for this compound |

| π → π | ~210 |

| π → π (fine structure) | ~260-270 |

Computational Chemistry and Theoretical Studies on 1 Bromo 3 Fluoromethyl Benzene

Density Functional Theory (DFT) Investigations of 1-Bromo-3-(fluoromethyl)benzene

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like this compound, DFT can be employed to elucidate its electronic structure, the nature of its frontier molecular orbitals, its conformational preferences, and its vibrational spectra.

Electronic Structure and Frontier Molecular Orbitals of this compound

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. The introduction of a bromine atom and a fluoromethyl group to the benzene (B151609) ring significantly influences the electron distribution. Both bromine and the fluoromethyl group are electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. libretexts.org This effect is a combination of inductive and resonance effects. libretexts.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

While direct calculations for this compound are not readily found, a study on the analogous molecule 1-bromo-3-fluorobenzene (B1666201) using DFT (B3LYP method) provides insight. nih.gov For this analog, the HOMO and LUMO energies were calculated, and these calculations help in understanding the charge transfer that can occur within the molecule. nih.gov It is expected that for this compound, the HOMO would be distributed over the benzene ring and the bromine atom, while the LUMO would also be located on the aromatic ring, with contributions from the substituents. The electron-withdrawing nature of the fluoromethyl group would likely lower the energy of both the HOMO and LUMO compared to benzene.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Compound (1-bromo-3-fluorobenzene) (Note: This data is for an analogous compound and serves to illustrate the type of information obtained from DFT calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Source: Adapted from theoretical studies on 1-bromo-3-fluorobenzene. nih.gov

Energetic and Conformational Analysis of this compound

The presence of a flexible fluoromethyl group introduces conformational possibilities for this compound. The rotation around the C-C bond connecting the fluoromethyl group to the benzene ring can lead to different conformers with varying energies. A potential energy surface scan can be performed using DFT to identify the most stable conformer and the energy barriers between different rotational isomers.

For the related molecule 1-bromo-3-fluorobenzene , computational studies have focused on its rotational spectrum, which is directly related to its molecular geometry and conformation. furman.edu For this compound, the most stable conformation would likely involve a staggering of the fluorine and hydrogen atoms of the fluoromethyl group relative to the plane of the benzene ring to minimize steric hindrance.

Vibrational Frequency Calculations and Spectroscopic Correlation for this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. These theoretical spectra can then be correlated with experimental spectra to assign the observed vibrational bands to specific molecular motions.

A detailed study on 1-bromo-3-fluorobenzene utilized DFT calculations (B3LYP, B3PW91, and MPW1PW91 methods) to compute its vibrational frequencies. nih.gov The calculated frequencies were scaled to achieve good agreement with experimental FT-IR and FT-Raman spectra. nih.gov A similar approach for this compound would involve calculating the harmonic vibrational frequencies and comparing them to its experimental IR and Raman spectra. This would allow for the assignment of characteristic vibrations such as the C-Br stretching, C-F stretching of the fluoromethyl group, and various benzene ring modes. The NIST WebBook provides experimental IR spectra for the related compound 1-bromo-3-fluorobenzene, which can serve as a reference for such comparative studies. nist.govnih.gov

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Compound (1-bromo-3-fluorobenzene) (Note: This data is for an analogous compound and is for illustrative purposes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |

| C-H stretch | 3075 | 3070 |

| C=C stretch (ring) | 1570 | 1568 |

| C-F stretch | 1250 | 1255 |

| C-Br stretch | 670 | 668 |

Source: Adapted from spectroscopic studies on 1-bromo-3-fluorobenzene. nih.gov

Molecular Dynamics Simulations Pertaining to this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not documented in the literature, the technique is broadly applied to understand the behavior of substituted benzenes in various environments. acs.org

MD simulations could be employed to investigate the liquid-state properties of this compound, such as its density, viscosity, and diffusion coefficients. Furthermore, simulations could model its interactions with other molecules, including solvents or biological macromolecules. For instance, MD simulations have been used to study the formation of substituted benzene structures and their interactions in condensed phases. researchgate.net Such studies on this compound would require the development of an accurate force field that describes the intramolecular and intermolecular interactions of the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Relevant to this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. These models are widely used in drug discovery and materials science.

For a compound like this compound, QSAR and QSPR models could be developed to predict various endpoints. For example, a QSAR model could predict its potential toxicity or herbicidal activity based on a dataset of related brominated and fluorinated benzene derivatives with known activities. nih.gov The descriptors used in such models can be derived from computational chemistry calculations and include electronic (e.g., atomic charges, dipole moment), steric, and hydrophobic parameters. nih.gov The development of a reliable QSAR/QSPR model for a class of compounds including this compound would depend on the availability of a sufficiently large and diverse training set of molecules with experimentally determined activities or properties.

Applications of 1 Bromo 3 Fluoromethyl Benzene in Advanced Organic Synthesis

1-Bromo-3-(fluoromethyl)benzene as a Key Synthetic Building Block

This compound is a key intermediate for the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. google.com Its utility stems from the ability of the bromine atom to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the construction of the core structures of many complex organic molecules.

One of the most common applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions, which include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are indispensable tools for the modern organic chemist.

The Suzuki-Miyaura coupling reaction, for instance, involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mt.com This reaction is widely used to form carbon-carbon bonds, often to connect aromatic rings. mt.comlibretexts.org this compound can be coupled with various boronic acids or their esters to generate a wide array of biaryl compounds. The general scheme for a Suzuki-Miyaura coupling is shown below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

The Sonogashira coupling is another palladium-catalyzed reaction that is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling of this compound with various alkynes provides access to a range of substituted alkynylarenes, which are important precursors for many biologically active molecules and organic materials. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a vital method for the synthesis of aryl amines, which are prevalent in many pharmaceuticals. wikipedia.org The use of this compound in this reaction allows for the introduction of the 3-(fluoromethyl)phenyl moiety into a wide variety of amine-containing molecules.

The reactivity of this compound in these cross-coupling reactions makes it a highly valuable building block for creating diverse molecular scaffolds.

Utilization of this compound in the Synthesis of Complex Molecular Architectures

The strategic incorporation of the 1-bromo-3-(fluoromethyl)phenyl group can be a key step in the synthesis of complex molecular architectures with potential biological activity. The fluoromethyl group, in particular, can be beneficial for enhancing pharmacokinetic properties.

An example of its application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been investigated as potential EGFR inhibitors for anti-cancer activity. nih.gov While the specific use of this compound is not detailed in the provided abstract, the synthesis of related structures often involves the coupling of a halogenated aromatic compound with the core heterocyclic scaffold.

Furthermore, brominated aromatic compounds are recognized as versatile synthetic intermediates for the preparation of pharmaceuticals. For instance, related bromo-fluoro-aromatic compounds are used in the synthesis of inhibitors for various kinases, which are important targets in drug discovery. The synthesis of such complex molecules often involves a multi-step sequence where the bromo-substituted ring is introduced and subsequently functionalized.

The following table provides a conceptual overview of how this compound could be utilized in the initial steps of synthesizing complex molecules.

| Target Molecule Class | Synthetic Strategy | Potential Application |

| Biaryl Kinase Inhibitors | Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid. | Oncology |

| Aryl-alkynyl Scaffolds | Sonogashira coupling of this compound with a functionalized alkyne. | Antiviral or Antifungal Agents |

| Aryl Amines | Buchwald-Hartwig amination of this compound with a complex amine. | CNS-active drugs |

Integration of the 1-Bromo-3-(fluoromethyl)phenyl Moiety into Functional Organic Materials

The unique electronic properties imparted by the fluoromethyl group make the 1-bromo-3-(fluoromethyl)phenyl moiety an attractive component for functional organic materials. This includes applications in liquid crystals and organic semiconductors.

1-bromo-3-fluorobenzene (B1666201), a closely related compound, is known to be a useful intermediate for liquid crystals. google.com The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, such as the clearing point and dielectric anisotropy. It is plausible that the fluoromethyl group in derivatives of this compound could have similar or even more pronounced effects on these properties.

In the realm of organic semiconductors, the Buchwald-Hartwig amination of aryl bromides is a key reaction for synthesizing highly fluorescent, star-shaped organic molecules. nih.gov These materials have potential applications in organic light-emitting diodes (OLEDs). The 3-(fluoromethyl)phenyl group, when incorporated into such structures, could modulate the electronic and photophysical properties of the resulting material. For example, it could influence the HOMO and LUMO energy levels, which are critical for charge injection and transport in electronic devices.

The synthesis of such materials often starts with a core molecule that is functionalized with multiple bromine atoms, which are then coupled with various aromatic amines or other building blocks. The use of a building block containing the 1-bromo-3-(fluoromethyl)phenyl moiety would allow for the precise placement of this group within the final material's architecture.

The table below outlines potential research directions for integrating the 1-bromo-3-(fluoromethyl)phenyl moiety into functional materials.

| Material Class | Synthetic Approach | Potential Impact of the 3-(Fluoromethyl)phenyl Group |

| Liquid Crystals | Esterification or etherification of a phenol (B47542) derived from this compound with a liquid crystal core. | Modification of mesophase behavior and dielectric properties. |

| Organic Semiconductors | Suzuki or Buchwald-Hartwig coupling of this compound with a polycyclic aromatic hydrocarbon or a heterocyclic core. | Tuning of fluorescence quantum yield, emission wavelength, and charge carrier mobility. |

| Fluorinated Polymers | Polymerization of a monomer derived from this compound. | Enhancement of thermal stability and chemical resistance. |

Conclusion and Future Research Directions for 1 Bromo 3 Fluoromethyl Benzene

A Summary of Current Research Contributions

1-Bromo-3-(fluoromethyl)benzene has emerged as a valuable synthon, primarily utilized for the introduction of the 3-(fluoromethyl)phenyl moiety into more complex molecular architectures. The strategic placement of the bromine atom and the fluoromethyl group on the benzene (B151609) ring imparts a unique reactivity profile that has been exploited in various synthetic applications.

The principal contribution of this compound to date lies in its utility in transition-metal-catalyzed cross-coupling reactions . The carbon-bromine bond is particularly amenable to reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions facilitate the formation of new carbon-carbon bonds, a fundamental process in the construction of diverse molecular frameworks. The presence of the fluoromethyl group, an isostere of the hydroxyl and thiol groups, can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

In the pharmaceutical and agrochemical sectors, the incorporation of the 3-(fluoromethyl)phenyl group has been explored in the synthesis of various biologically active compounds. While specific blockbuster drugs containing this exact fragment remain to be widely publicized, patent literature indicates its use as a key intermediate in the development of novel therapeutic agents and crop protection chemicals. The fluoromethyl group's ability to modulate biological activity and improve pharmacokinetic profiles makes it an attractive component in the design of new active ingredients.

| Application Area | Key Reactions | Significance |

| Medicinal Chemistry | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | Introduction of the 3-(fluoromethyl)phenyl moiety to enhance metabolic stability and binding affinity of drug candidates. |

| Agrochemicals | Cross-coupling reactions | Development of new herbicides and pesticides with improved efficacy and environmental profiles. |

| Materials Science | Polymerization, Synthesis of Organic Emitters | Creation of novel polymers and organic light-emitting diode (OLED) materials with tailored electronic properties. |

Identification of Knowledge Gaps and Challenges

Despite its utility, the full potential of this compound remains to be unlocked, with several knowledge gaps and challenges persisting in its research landscape.

A primary challenge lies in the limited exploration of its reactivity beyond standard cross-coupling reactions . While its use as an arylating agent is well-established, a deeper understanding of its participation in other transformation types is needed. For instance, the development of novel methodologies for the direct functionalization of the C-H bonds on the aromatic ring or the selective transformation of the fluoromethyl group in the presence of the bromine atom could significantly expand its synthetic utility.

Another underexplored area is the investigation of this compound in the synthesis of novel materials . While its potential in OLEDs has been peripherally suggested, dedicated research into its application in polymers, liquid crystals, and other functional materials is scarce. The influence of the fluoromethyl group on the photophysical and electronic properties of such materials is an area ripe for investigation.

Prospective Research Avenues and Translational Opportunities

The future of this compound research is bright, with several promising avenues for exploration that could lead to significant translational opportunities.

Expansion of the Synthetic Toolbox: Future research should focus on developing novel synthetic methodologies that leverage the unique reactivity of this compound. This includes the exploration of photoredox catalysis, electrosynthesis, and biocatalysis to achieve transformations that are currently challenging. The development of methods for the late-stage functionalization of complex molecules with the 3-(fluoromethyl)phenyl group would be particularly valuable in drug discovery programs.

Systematic Biological Screening: A more systematic approach to the biological evaluation of compounds derived from this building block is warranted. High-throughput screening of libraries of compounds containing the 3-(fluoromethyl)phenyl moiety against a wide range of biological targets could uncover new therapeutic applications. This, coupled with detailed mechanistic studies, would help to elucidate the specific roles of this substituent in modulating biological activity.

Advanced Materials Development: The unique electronic properties conferred by the fluoromethyl group make this compound an attractive candidate for the synthesis of advanced materials. Future research could focus on its incorporation into:

Organic Electronics: Designing and synthesizing novel organic semiconductors and emitters for use in flexible displays, lighting, and solar cells.

Functional Polymers: Creating polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

Liquid Crystals: Investigating the impact of the 3-(fluoromethyl)phenyl group on the mesomorphic properties of liquid crystalline materials.

Computational and Predictive Modeling: The use of computational chemistry and machine learning could accelerate the discovery of new applications for this compound. Predictive models could be developed to forecast the properties of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics for specific applications in medicine, agriculture, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.